Potassium (3-Nitrophenyl)trifluoroborate
CAS No.: 192863-40-4
Cat. No.: VC20918618
Molecular Formula: C6H4BF3KNO2
Molecular Weight: 229.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 192863-40-4 |
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Molecular Formula | C6H4BF3KNO2 |
Molecular Weight | 229.01 g/mol |
IUPAC Name | potassium;trifluoro-(3-nitrophenyl)boranuide |
Standard InChI | InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 |
Standard InChI Key | ZKZMSCLFLMORNI-UHFFFAOYSA-N |
SMILES | [B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] |
Introduction
Potassium (3-Nitrophenyl)trifluoroborate is an organoboron compound with the chemical formula C₆H₄BF₃KNO₂ and a molecular weight of 229.01 g/mol . It is known for its stability in air and moisture, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions .
Hazard Information:
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Hazard Symbols: Xi - Irritant
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Risk Codes: Irritating to eyes, respiratory system, and skin (36/37/38) .
Safety Precautions:
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Wear protective clothing.
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In case of eye contact, rinse immediately with plenty of water and seek medical advice.
Applications
Potassium (3-Nitrophenyl)trifluoroborate has diverse applications across several fields:
Field | Application |
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Chemistry | Widely used in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. |
Biology | Used in synthesizing biologically active molecules such as pharmaceuticals and agrochemicals. |
Medicine | Plays a role in developing new drugs due to its ability to form stable carbon-carbon bonds. |
Industry | Utilized in producing advanced materials and fine chemicals. |
Mechanism of Action
As a nucleophilic boronated coupling reagent, Potassium (3-Nitrophenyl)trifluoroborate acts primarily through the Suzuki-Miyaura reaction mechanism. This involves forming carbon-carbon bonds between aryl halides or other suitable substrates under palladium catalysis conditions.
Biochemical Pathways:
While specific biochemical pathways are not well-documented for this compound alone, similar organotrifluoroborates have shown potential as inhibitors of serine proteases by forming hydrogen bonding interactions within enzyme active sites .
Biological Activity
Research into the biological activity suggests potential applications due to the presence of both trifluoroborate and nitrophenyl groups:
Interaction Studies:
Compounds with similar structures can interact with key biochemical pathways depending on their substituents.
Comparison Table: Similar Compounds
Compound Name | Key Features |
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Potassium Phenyltrifluoroborate | Lacks nitro group; simpler structure |
Potassium Methyltrifluoroborate | Different substituent |
Potassium Vinyltrifluoroborate | Different functional group |
Potassium (4-chloro-3-nitrophenyl)trifluoroborate shares structural similarities but includes an additional chlorine atom on the phenyl ring .
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